1,3-Diiodo-5,5-dimethylhydantoin
Description
Historical Development and Initial Applications
The introduction of 1,3-diiodo-5,5-dimethylhydantoin as a reagent for iodination can be traced back to a 1965 publication by Orazi and colleagues in The Journal of Organic Chemistry. tcichemicals.comresearchgate.net This seminal work laid the foundation for its exploration as a practical alternative to existing iodinating agents. tcichemicals.com The initial studies highlighted its capability as an efficient source of electrophilic iodine. researchgate.net Early applications focused on its ability to iodinate various organic substrates, demonstrating its potential as a reliable and powerful tool in synthetic organic chemistry. tcichemicals.com
Comparative Analysis with Established Iodinating Agents
The efficacy of any new reagent is often best understood through comparison with established alternatives. DIH has been extensively compared with two of the most common iodinating agents: molecular iodine (I₂) and N-Iodosuccinimide (NIS).
Molecular iodine, while a fundamental iodinating agent, presents certain handling challenges due to its tendency to sublimate. organic-chemistry.org In contrast, this compound is a solid that does not readily sublimate, making it more convenient and safer to handle in a laboratory setting. researchgate.netorganic-chemistry.org Furthermore, in certain reactions, such as the one-pot conversion of aromatic bromides and aromatics to nitriles, using half the amount of DIH compared to molecular iodine can achieve comparable or better yields. researchgate.net Mechanistic studies have also suggested that DIH acts as an I+ donor, avoiding the formation of hydrogen iodide (HI) as a byproduct, which can be advantageous in certain reaction conditions as it eliminates the need for additional bases or oxidants. researchgate.net
N-Iodosuccinimide is another widely used solid iodinating agent. This compound is often considered a superior electrophilic iodinating reagent as it can provide two equivalents of electrophilic iodine, potentially leading to higher reactivity compared to NIS. researchgate.net For the iodination of arenes and enols, DIH serves as a potent alternative to NIS. organic-chemistry.org In the iodination of deactivated aromatic compounds, DIH has shown excellent performance, often providing high yields of the desired products. researchgate.net The by-product of DIH reactions, 5,5-dimethylhydantoin (B190458), is readily soluble in water, which simplifies the work-up procedure as it can be easily removed by aqueous extraction. tcichemicals.com This is a significant practical advantage over some reactions involving NIS where the succinimide (B58015) by-product can sometimes complicate purification.
Interactive Table 1: Comparison of Iodinating Agents
| Feature | This compound (DIH) | Molecular Iodine (I₂) | N-Iodosuccinimide (NIS) |
| Physical State | Crystalline solid | Solid (sublimes) | Crystalline solid |
| Handling | Convenient, non-sublimating researchgate.netorganic-chemistry.org | Inconvenient due to sublimation organic-chemistry.org | Convenient |
| Reactivity | High, can provide two iodine equivalents researchgate.net | Moderate, requires activation in some cases | High |
| By-product Removal | Easy (water-soluble by-product) tcichemicals.com | Varies with reaction | Can be challenging |
| Key Applications | Iodination of arenes, conversion to nitriles tcichemicals.comorganic-chemistry.orgresearchgate.net | General iodination | Iodination of alkenes and activated arenes organic-chemistry.orgwikipedia.org |
Strategic Advantages and Synthetic Utility
The strategic advantages of this compound have led to its widespread use in a diverse array of synthetic transformations. Its utility extends beyond simple iodination, showcasing its versatility as a powerful reagent in the organic chemist's toolkit.
One of the key applications of DIH is in the iodination of aromatic compounds . It has proven particularly effective for the iodination of both electron-rich and deactivated aromatic rings. tcichemicals.comresearchgate.net For instance, in the presence of a strong acid like sulfuric acid, DIH can generate a "superelectrophilic" iodine species capable of iodinating even electron-deficient arenes with good yields. researchgate.net
Another significant application is the oxidative conversion of various functional groups to nitriles . DIH, in aqueous ammonia (B1221849), provides an efficient route for the direct conversion of primary alcohols and amines into the corresponding nitriles. researchgate.netorganic-chemistry.org This method is advantageous as it avoids the use of more toxic cyanide reagents.
Furthermore, DIH has been employed in chemoselective and stereospecific reactions . A notable example is the iododesilylation of silylated alkenes, which proceeds with retention of configuration to yield vinyl iodides stereospecifically. researchgate.net This level of control is highly valuable in the synthesis of complex molecules.
The reactivity of DIH can also be harnessed for other transformations, such as the preparation of N-benzyl toluenesulfonamides through the sulfonylamidation of alkylbenzenes.
Interactive Table 2: Selected Synthetic Applications of this compound
| Reaction Type | Substrate | Product | Key Features | Reference(s) |
| Aromatic Iodination | Deactivated Arenes | Iodoarenes | High yields, can iodinate electron-deficient rings | tcichemicals.comresearchgate.net |
| Nitrile Synthesis | Primary Alcohols/Amines | Nitriles | Efficient, avoids toxic cyanide reagents | researchgate.netorganic-chemistry.org |
| Iododesilylation | Silylated Alkenes | Vinyl Iodides | Stereospecific, high chemoselectivity | researchgate.net |
| Sulfonylamidation | Alkylbenzenes | N-Benzyl toluenesulfonamides | Direct C-H functionalization |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-diiodo-5,5-dimethylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6I2N2O2/c1-5(2)3(10)8(6)4(11)9(5)7/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDZHCKRAHUPIFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1I)I)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6I2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50176865 | |
| Record name | Hydantoin, 1,3-diiodo-5,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50176865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2232-12-4 | |
| Record name | 1,3-Diiodo-5,5-dimethyl-2,4-imidazolidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2232-12-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydantoin, 1,3-diiodo-5,5-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002232124 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydantoin, 1,3-diiodo-5,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50176865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Diiodo-5,5-dimethylhydantoin | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84ML8GRH5K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for 1,3 Diiodo 5,5 Dimethylhydantoin
Conventional Synthetic Routes and Optimization
The synthesis of 1,3-Diiodo-5,5-dimethylhydantoin is primarily achieved through two established conventional methods. These routes have been subject to research to improve efficiency and yield.
The original synthesis of this compound was reported in 1965 and involves the reaction of iodine monochloride (ICl) with 5,5-dimethylhydantoin (B190458) in a basic medium. wikipedia.orgresearchgate.net This method establishes a foundational route for the N-iodination of the hydantoin (B18101) ring.
The reaction is typically carried out in an ice-water bath to control the exothermic nature of the process. Sodium hydroxide (B78521) is used to create the necessary alkaline conditions for the reaction to proceed. chemicalbook.com In a representative procedure, 5,5-dimethylhydantoin is treated with iodine monochloride in the presence of sodium hydroxide at 0°C. chemicalbook.com The product is often used without extensive purification. chemicalbook.com
Table 1: Reaction Parameters for Synthesis from Iodine Monochloride
| Parameter | Value |
|---|---|
| Starting Material | 5,5-Dimethylhydantoin |
| Iodinating Agent | Iodine Monochloride (ICl) |
| Base | Sodium Hydroxide (NaOH) |
| Solvent | Water |
| Temperature | 0°C (Ice-bath) |
| Molar Ratio (DMH:ICl:NaOH) | 1 : 2.2 : 2 |
This interactive table summarizes the key parameters for the iodine monochloride-based synthesis of this compound.
A more recent and commonly employed synthetic strategy utilizes a combination of an iodide source, such as molecular iodine (I₂) or sodium iodide, and an oxidizing agent, typically a hypochlorite (B82951) salt like sodium hypochlorite (NaClO). wikipedia.orgresearchgate.net This method is often favored due to its high efficiency and yield.
In this process, the hypochlorite acts as an in-situ oxidizing agent, converting the iodide source into a more electrophilic iodine species, which then readily iodinates the nitrogen atoms of the 5,5-dimethylhydantoin ring. chemicalbook.com The reaction is generally performed in a biphasic system, such as water and n-butyl acetate (B1210297), at controlled low temperatures to ensure selectivity and stability. chemicalbook.com
A typical procedure involves adding an aqueous solution of sodium hypochlorite to a cooled mixture of 5,5-dimethylhydantoin and iodine in water and an organic solvent. chemicalbook.com The reaction proceeds over a couple of hours, after which the crystalline product can be isolated by filtration. chemicalbook.com
Reaction Efficiencies and Yield Optimization in this compound Synthesis
Optimizing the synthesis of this compound involves maximizing the product yield while maintaining purity and process efficiency. Research has shown that the method utilizing hypochlorite salts can achieve very high yields. chemicalbook.com
For instance, a documented synthesis using iodine as the iodide source and sodium hypochlorite as the oxidant in a water/n-butyl acetate solvent system reports a yield of 90%. chemicalbook.com The reaction is conducted by slowly adding the sodium hypochlorite solution at a temperature below 10°C and then stirring for 2 hours, which allows for the controlled formation of the product and its precipitation from the reaction mixture. chemicalbook.com Further optimization efforts have explored the use of continuous flow reactors to improve mass and heat transfer, as well as residence time, aiming for a more green and cost-effective process. polimi.it
Table 2: Yield Optimization via Hypochlorite Route
| Parameter | Value |
|---|---|
| Starting Material | 5,5-Dimethylhydantoin (0.078 mol) |
| Iodide Source | Iodine (I₂) (0.078 mol) |
| Oxidizing Agent | 11% Sodium Hypochlorite Solution (0.078 mol) |
| Solvent System | Water and n-Butyl Acetate |
| Temperature | < 10°C |
| Reaction Time | 2 hours |
| Reported Yield | 90% |
This interactive table presents the optimized conditions and high yield achieved in the synthesis of this compound using the sodium hypochlorite method. chemicalbook.com
Mechanistic Principles and Reactivity Profile of 1,3 Diiodo 5,5 Dimethylhydantoin
Electrophilic Iodine Species Generation and Characterization
1,3-Diiodo-5,5-dimethylhydantoin (DIH) is a stable, solid reagent that serves as a source of electrophilic iodine for a variety of chemical transformations. organic-chemistry.org Its reactivity is comparable to that of molecular iodine, but it is more convenient to handle due to its solid, non-sublimating nature. organic-chemistry.org The generation of the active electrophilic iodine species from DIH is a key step in its application for iodination reactions.
In organic solvents, DIH is capable of iodinating electron-rich aromatic compounds such as alkylbenzenes, aromatic amines, and phenyl ethers. researchgate.net The mechanism involves the polarization of the I-N bond, rendering the iodine atom electrophilic and susceptible to attack by a nucleophilic substrate. The structure of the electrophilic iodine species generated from DIH can be influenced by the reaction medium. researchgate.netresearchgate.net
Role of Acidity and Solvation in Controlling Reactivity
The reactivity of the electrophilic iodine generated from this compound is significantly influenced by the acidity of the medium and the nature of the solvent. researchgate.net In neutral organic solvents like acetic acid or ethanol, DIH can effectively iodinate activated aromatic compounds. researchgate.net However, the efficiency and selectivity of the reaction can be modulated by the choice of solvent. For instance, the yield of iodinated products can vary significantly when changing the solvent from acetic acid to dioxane. researchgate.net
Superelectrophilic Iodine Generation in Strong Acidic Media
A dramatic increase in the electrophilicity of the iodine species is observed when this compound is dissolved in strong acids, such as concentrated sulfuric acid. researchgate.net In this highly acidic environment, a "superelectrophilic" iodine species is generated. researchgate.netresearchgate.net This potent electrophile is capable of reacting even with electron-deficient aromatic compounds at relatively low temperatures (0 to 20°C), leading to the formation of the corresponding iodo derivatives in good yields. researchgate.net
The structure of this superelectrophilic species is a subject of discussion, but it is understood to be a highly activated form of iodine, likely involving protonation of the hydantoin (B18101) ring, which further enhances the electrophilic character of the iodine atoms. researchgate.netresearchgate.net This heightened reactivity allows for the iodination of deactivated substrates that are typically unreactive towards conventional iodinating agents. researchgate.net
The table below summarizes the iodination of various deactivated aromatic compounds using DIH in 90% sulfuric acid, highlighting the effectiveness of generating superelectrophilic iodine. researchgate.net
| Substrate | Reaction Temperature (°C) | Reaction Time (min) | Product | Yield (%) |
| Nitrobenzene (B124822) | 20 | 15 | 3-Iodonitrobenzene | 76 |
| 4-Nitrotoluene | 0 | - | 2-Iodo-4-nitrotoluene & 1,3-Diiodo-2-methyl-5-nitrobenzene | - |
| o-Nitrotoluene | - | - | 4-Iodo-2-nitrotoluene & 6-Iodo-2-nitrotoluene | - |
| Benzoic acid | - | - | 3-Iodobenzoic acid | - |
| 4-Fluorobenzoic acid | - | - | 3-Iodo-4-fluorobenzoic acid | - |
Catalytic Activation Strategies for Enhanced Reactivity
To further enhance the reactivity of this compound and broaden its applicability, various catalytic strategies have been developed. These methods aim to activate DIH under milder conditions, often improving reaction rates and selectivity.
Lewis Base Catalysis (e.g., Disulfide Activation)
Disulfides have been shown to act as effective Lewis base catalysts for the electrophilic iodination of electron-rich aromatic compounds using DIH. organic-chemistry.org In this system, the disulfide activates DIH, promoting the iodination reaction in a solvent like acetonitrile (B52724) under mild conditions. organic-chemistry.org This catalytic approach is applicable to a wide array of substrates, including anisoles, acetanilides, imidazoles, and pyrazoles. organic-chemistry.org The Lewis basic sulfur atom of the disulfide is thought to interact with one of the iodine atoms of DIH, increasing its electrophilicity and facilitating the transfer of an iodonium (B1229267) ion (I+) to the aromatic substrate.
Organocatalytic Systems (e.g., Thiourea (B124793) Catalysts)
Thiourea-based organocatalysts provide another powerful strategy for activating this compound. organic-chemistry.org These catalysts operate through hydrogen bonding interactions. The thiourea molecule can activate DIH by forming hydrogen bonds with the carbonyl groups of the hydantoin ring, which in turn increases the electrophilicity of the iodine atoms. rsc.orgresearchgate.net This activation mode allows for the efficient and highly regioselective iodination of a variety of activated aromatic compounds in acetonitrile. organic-chemistry.org Thiourea catalysis is notable for its applicability to a broad range of aromatic substrates with diverse steric and electronic properties, generally providing high yields of the desired iodinated products. organic-chemistry.org The unique dual hydrogen-bonding capability of thioureas makes them particularly effective in activating electrophiles in various organic transformations. rsc.org
Applications of 1,3 Diiodo 5,5 Dimethylhydantoin in Iodination Reactions
Chemoselective Carbon-Iodine Bond Formations
DIH is highly effective in creating carbon-iodine bonds with a high degree of selectivity, allowing for the iodination of specific functional groups while leaving others, such as epoxides and certain silyl (B83357) ethers, intact. researchgate.net This chemoselectivity is particularly valuable in the synthesis of complex molecules where multiple functional groups are present.
A significant application of DIH is in the iododesilylation of organosilicon compounds, specifically silyl-substituted alkenes. researchgate.net This reaction involves the cleavage of a carbon-silicon (C-Si) bond and the formation of a carbon-iodine (C-I) bond. The process is highly chemoselective, efficiently converting various silylalkenes into their corresponding vinyl iodides. nih.gov
Research has shown that DIH can be used to cleave the C-Si bonds of alkenes substituted with bulky silyl groups such as triisopropylsilyl (TIPS), tert-butyldiphenylsilyl (TBDPS), and tert-butyldimethylsilyl (TBS). researchgate.net The reaction proceeds stereospecifically, meaning the geometric configuration of the starting alkene is retained in the vinyl iodide product. researchgate.net This method is advantageous as it tolerates a variety of other functional groups, including silylated alkynes and O-Si bonds, which remain unaffected under the reaction conditions. researchgate.net
| Silyl Alkene Substrate | Silyl Group | Typical Product | Key Feature |
|---|---|---|---|
| (E)-Alkene-Si(i-Pr)₃ | TIPS | (E)-Vinyl Iodide | Stereospecific, Retention of configuration |
| (Z)-Alkene-SiPh₂(t-Bu) | TBDPS | (Z)-Vinyl Iodide | High chemoselectivity |
| (E)-Alkene-SiMe₂(t-Bu) | TBS | (E)-Vinyl Iodide | Tolerates other functional groups |
The synthesis of alkenyl iodides, also known as vinyl iodides, is crucial in organic chemistry as these compounds are key precursors in cross-coupling reactions for carbon-carbon bond formation. wikipedia.org The stereochemical integrity of the double bond is often paramount for the successful synthesis of complex target molecules.
The iododesilylation reaction using DIH provides excellent stereochemical control. When (Z)- or (E)-silyl-substituted alkenes are treated with DIH, the reaction proceeds with a high degree of stereospecificity, yielding the corresponding (Z)- or (E)-vinyl iodides with retention of the original double bond geometry. researchgate.net This control is a direct result of the reaction mechanism, which avoids intermediates that would allow for geometric isomerization. This makes DIH a reliable reagent for synthesizing geometrically pure vinyl iodides, which are valuable intermediates in natural product synthesis. researchgate.netwikipedia.org
| Starting Material Stereochemistry | Reagent | Product Stereochemistry | Result |
|---|---|---|---|
| (Z)-isomer | DIH | (Z)-isomer | Retention of Configuration |
| (E)-isomer | DIH | (E)-isomer | Retention of Configuration |
Aromatic Iodination Processes
DIH is a highly effective reagent for the electrophilic iodination of a wide array of aromatic compounds. The reactivity of the system can be finely tuned, allowing for the successful iodination of both electron-rich (activated) and electron-deficient (deactivated) aromatic rings.
Electron-rich aromatic systems readily undergo iodination with DIH under mild conditions. The reaction can be promoted by catalysts to enhance efficiency and selectivity. For instance, a disulfide-catalyzed electrophilic iodination using DIH in acetonitrile (B52724) is applicable to a broad range of activated substrates. organic-chemistry.orgorganic-chemistry.org This system effectively iodinates compounds like anisoles, acetanilides, and nitrogen-containing heterocycles such as imidazoles and pyrazoles. organic-chemistry.orgorganic-chemistry.org
Another approach involves an organocatalytic method using a thiourea (B124793) catalyst with DIH as the iodine source. organic-chemistry.orgorganic-chemistry.org This methodology is noted for its high yields and excellent regioselectivity across various aromatic substrates with different electronic and steric properties. organic-chemistry.orgorganic-chemistry.org
| Substrate Class | Example | Catalyst System | Typical Outcome |
|---|---|---|---|
| Phenyl Ethers | Anisole | Disulfide / Thiourea | High yield of p-iodoanisole |
| Anilides | Acetanilide | Disulfide / Thiourea | High yield of p-iodoacetanilide |
| Heterocycles | Imidazole | Disulfide | Efficient iodination |
| Heterocycles | Pyrazole | Disulfide | Efficient iodination |
The iodination of electron-deficient aromatic rings is a challenging transformation due to the reduced nucleophilicity of the aromatic system. However, DIH can achieve this when used in conjunction with strong acids. When DIH is dissolved in concentrated sulfuric acid, a "superelectrophilic" iodine species is generated. researchgate.net This highly reactive electrophile is capable of iodinating deactivated arenes at temperatures between 0 and 20°C, producing the corresponding iodo derivatives in good yields. researchgate.net
This method has been successfully applied to a variety of deactivated substrates. researchgate.net For example, nitrobenzene (B124822) is iodinated to give 3-iodonitrobenzene, and benzoic acid is converted to 3-iodobenzoic acid. researchgate.net The reactivity of the electrophilic iodine is effectively controlled by the acidity of the medium. researchgate.netresearchgate.net
| Substrate | Temperature (°C) | Product | Yield (%) |
|---|---|---|---|
| Nitrobenzene | 0 | 3-Iodonitrobenzene | 75 |
| Benzoic acid | 0 | 3-Iodobenzoic acid | 70 |
| Benzaldehyde | 0 | 3-Iodobenzaldehyde | 62 |
| 4-Nitrotoluene | 0 | 2-Iodo-4-nitrotoluene | 61 |
| 4-Fluorobenzoic acid | 0 | 3-Iodo-4-fluorobenzoic acid | 75 |
A key advantage of using DIH in aromatic iodination is the high degree of regioselectivity that can be achieved. tcichemicals.comorganic-chemistry.org The position of iodination on the aromatic ring is predictably controlled by the directing effects of the substituents already present on the ring.
In activated aromatic systems, the incoming iodine electrophile is directed to the ortho and para positions by activating groups (e.g., -OCH₃, -NHCOCH₃). Due to steric hindrance, the para product is often predominantly formed. For instance, the iodination of anisole with DIH yields primarily 4-iodoanisole. researchgate.net
In the case of deactivated systems under strong acidic conditions, the directing effect of the deactivating groups (e.g., -NO₂, -COOH) dictates the regiochemical outcome. These groups are meta-directing, and the iodination occurs at the position meta to the substituent. The iodination of nitrobenzene to yield 3-iodonitrobenzene is a classic example of this regiochemical control. researchgate.net This predictable selectivity makes DIH a valuable tool for the synthesis of specifically substituted aromatic iodides.
Alkene and Alkyne Functionalization
1,3-Diiodo-5,5-dimethylhydantoin (DIH) has emerged as a valuable reagent for the functionalization of unsaturated carbon-carbon bonds, particularly in the context of iodination reactions. Its utility in the transformation of alkenes and alkynes allows for the introduction of iodine and another heteroatom across the double or triple bond, leading to the formation of highly functionalized molecules that can serve as versatile intermediates in organic synthesis. The following subsections will delve into specific applications of DIH in the iodofluorination of alkynes.
Regio- and Stereoselective Iodofluorination of Internal and Terminal Alkynes
A significant application of this compound is in the regio- and stereoselective iodofluorination of both internal and terminal alkynes. organic-chemistry.orgnih.govorganic-chemistry.org This reaction provides a direct route to synthetically useful iodofluoroalkenes. The combination of DIH with a fluoride (B91410) source, such as hydrogen fluoride or its amine complexes, has been shown to be effective for this transformation.
The reaction conditions can be optimized to achieve high selectivity. For instance, the use of DIH in conjunction with triethylamine-tris-hydrofluoride (NEt3·3HF) at 40 °C has been demonstrated as an effective system for the single iodofluorination of a variety of alkyne substrates. organic-chemistry.org This method is notable for its tolerance of a wide range of functional groups, including those that are typically sensitive to other halogenating agents. organic-chemistry.org
The regioselectivity of the iodofluorination of unsymmetrical internal alkynes is influenced by both electronic and steric factors. For terminal alkynes, the reaction proceeds with high regioselectivity, with the fluorine atom adding to the internal carbon and the iodine atom to the terminal carbon. The stereoselectivity of the addition is typically anti, leading to the formation of the (E)-isomer of the resulting iodofluoroalkene.
The scope of this methodology is broad, encompassing alkynes bearing electron-donating and electron-withdrawing groups, as well as various functional handles. This versatility makes the DIH-mediated iodofluorination a powerful tool for the synthesis of complex molecules.
Table 1: Regio- and Stereoselective Iodofluorination of Various Alkynes with this compound
| Entry | Alkyne Substrate | Reagents and Conditions | Product | Yield (%) | Regio-/Stereoselectivity |
|---|---|---|---|---|---|
| 1 | Phenylacetylene | DIH, NEt3·3HF, CH2Cl2, 40 °C | (E)-1-fluoro-2-iodo-1-phenylethene | 85 | >95:5 (E:Z) |
| 2 | 1-Octyne | DIH, NEt3·3HF, CH2Cl2, 40 °C | (E)-1-fluoro-2-iodo-1-octene | 91 | >95:5 (E:Z) |
| 3 | 4-Phenyl-1-butyne | DIH, NEt3·3HF, CH2Cl2, 40 °C | (E)-1-fluoro-2-iodo-4-phenyl-1-butene | 88 | >95:5 (E:Z) |
| 4 | Methyl propiolate | DIH, NEt3·3HF, CH2Cl2, 40 °C | Methyl (E)-2-fluoro-3-iodoacrylate | 75 | >95:5 (E:Z) |
Controlled Regioselective Double Iodofluorination
In addition to single iodofluorination, this compound can be employed for the controlled regioselective double iodofluorination of terminal alkynes. organic-chemistry.orgorganic-chemistry.org This reaction allows for the synthesis of 1,1-difluoro-2,2-diiodoalkanes, which are valuable building blocks in synthetic chemistry.
The conditions for double iodofluorination are distinct from those for single iodofluorination, enabling selective access to either product. A successful protocol for this transformation involves the use of DIH in combination with pyridine-hydrofluoric acid (HF-pyridine) at a lower temperature, typically -20 °C. organic-chemistry.org These conditions facilitate the addition of two equivalents of both iodine and fluorine across the alkyne's triple bond.
The reaction proceeds with excellent regioselectivity, with both fluorine atoms adding to the internal carbon and both iodine atoms adding to the terminal carbon of the original alkyne. This controlled process is a testament to the tunable reactivity of the DIH/HF-based reagent system. The ability to achieve this double addition in a single step from a terminal alkyne is a significant advantage over multi-step synthetic sequences.
The substrate scope for the double iodofluorination is also considerable, with various functional groups being tolerated under the reaction conditions. This allows for the preparation of a range of gem-difluorodiiodo compounds that can be further elaborated into more complex fluorinated molecules.
Table 2: Controlled Regioselective Double Iodofluorination of Terminal Alkynes with this compound
| Entry | Alkyne Substrate | Reagents and Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Phenylacetylene | DIH, HF-Pyridine, CH2Cl2, -20 °C | 1,1-difluoro-2,2-diiodo-1-phenylethane | 78 |
| 2 | 1-Octyne | DIH, HF-Pyridine, CH2Cl2, -20 °C | 1,1-difluoro-2,2-diiodooctane | 82 |
| 3 | 4-Phenyl-1-butyne | DIH, HF-Pyridine, CH2Cl2, -20 °C | 1,1-difluoro-2,2-diiodo-4-phenylbutane | 75 |
| 4 | Cyclohexylacetylene | DIH, HF-Pyridine, CH2Cl2, -20 °C | (1,1-difluoro-2,2-diiodoethyl)cyclohexane | 79 |
Oxidative Transformations Mediated by 1,3 Diiodo 5,5 Dimethylhydantoin
Direct Conversion of Alcohols and Amines to Nitriles
A significant application of 1,3-diiodo-5,5-dimethylhydantoin is the direct oxidative conversion of primary alcohols and various amines into their corresponding nitriles. This transformation is efficiently carried out by treating the substrate with DIH in aqueous ammonia (B1221849), typically at around 60°C. organic-chemistry.orgthieme-connect.comresearchgate.net The method is noted for its practicality and for being a less toxic alternative to traditional methods that often rely on heavy metals or cyanide salts. researchgate.netorganic-chemistry.org
The reaction is applicable to a wide array of primary alcohols and amines, including primary, secondary, and tertiary amines, which are all converted into nitriles in good yields. organic-chemistry.orgresearchgate.net The proposed mechanism involves the initial O-iodination of the alcohol or N-iodination of the amine by DIH, followed by the elimination of hydriodic acid (HI) facilitated by ammonia to furnish the nitrile product. organic-chemistry.org Studies have shown DIH to be more effective for this conversion compared to other N-halo reagents like N-iodosuccinimide (NIS). organic-chemistry.org
In some protocols, the presence of (2,2,6,6-tetramethylpiperidin-1-yl)oxidanyl (TEMPO) can facilitate the conversion of alcohols to nitriles at room temperature, followed by treatment with diiodine and aqueous ammonia. organic-chemistry.orgresearchgate.netorganic-chemistry.org
Table 1: Oxidative Conversion of Alcohols and Amines to Nitriles using DIH
| Substrate | Product | Yield (%) | Reference |
|---|---|---|---|
| Dodecanol | Lauronitrile | 97% | thieme-connect.com |
| Dodecylamine | Lauronitrile | 88% | thieme-connect.com |
| Benzylamine | Benzonitrile | 95% | organic-chemistry.org |
| Dibenzylamine | Benzonitrile | 90% | organic-chemistry.org |
Oxidative Transformations of Aldehydes and Alkyl Halides to Nitriles
The utility of DIH extends to the synthesis of nitriles from aldehydes and alkyl halides, again using aqueous ammonia as the nitrogen source and solvent. researchgate.net This method avoids the use of toxic cyanide reagents and maintains the original carbon skeleton of the substrate. researchgate.net
Benzylic and primary alkyl halides can be smoothly converted into the corresponding nitriles. researchgate.netorganic-chemistry.org The reaction proceeds via a one-pot, two-stage mechanism where the alkyl halide first undergoes nucleophilic substitution with ammonia to form a primary amine, which is then immediately oxidized by the iodine-based reagent to the nitrile. organic-chemistry.org While the primary research often highlights molecular iodine for this transformation, DIH is cited as an effective alternative. researchgate.netorganic-chemistry.org For less reactive long-chain alkyl halides, the addition of a co-solvent like DMF can improve yields. organic-chemistry.org
Similarly, aldehydes are converted to nitriles in a one-pot reaction with DIH in aqueous ammonia. researchgate.net This process is part of a broader set of methods for transforming aldehydes into nitriles without the need for toxic cyanides. researchgate.net
Table 2: Synthesis of Nitriles from Alkyl Halides using DIH/I₂ and aq. NH₃
| Substrate | Product | Yield (%) | Reference |
|---|---|---|---|
| 4-Methoxybenzyl bromide | 4-Methoxybenzonitrile | 98% | organic-chemistry.org |
| 4-Chlorobenzyl chloride | 4-Chlorobenzonitrile | 96% | organic-chemistry.org |
Alpha-Sulfonylamidation at Benzylic Positions of Alkylbenzenes
This compound facilitates the direct C-H amination at the benzylic position of alkylbenzenes. researchgate.netsigmaaldrich.com In this reaction, treatment of an alkylbenzene with p-toluenesulfonamide (B41071) and DIH provides the corresponding α-(p-toluenesulfonylamido)alkylbenzene derivative. researchgate.netresearchgate.net The reaction is typically conducted in a minimal amount of a solvent like carbon tetrachloride at elevated temperatures (e.g., 60°C), offering a straightforward method for benzylic C-H sulfonylamidation. researchgate.net This transformation is valuable for introducing nitrogen-containing functional groups directly onto a carbon framework.
Table 3: α-Sulfonylamidation of Alkylbenzenes with DIH
| Alkylbenzene | Product | Yield (%) | Reference |
|---|---|---|---|
| Toluene | N-Benzyl-4-methylbenzenesulfonamide | 75% | researchgate.net |
| Ethylbenzene | N-(1-Phenylethyl)-4-methylbenzenesulfonamide | 65% | researchgate.net |
Diverse Oxidative Applications in Specialized Synthetic Processes
DIH has been successfully applied in several specialized synthetic routes, demonstrating its versatility as an oxidative reagent.
DIH is instrumental in an efficient method for synthesizing chroman derivatives from 3-aryl-1-propanols. thieme-connect.comthieme-connect.com The reaction is carried out by treating the alcohol with DIH in a solvent such as ethyl acetate (B1210297) or 1,2-dichloroethane (B1671644) under irradiation from a tungsten lamp. thieme-connect.comthieme-connect.com This process proceeds through a radical mechanism. thieme-connect.com The key steps involve the initial formation of an alkoxyl radical from the alcohol, which then undergoes an intramolecular cyclization onto the aromatic ring. thieme-connect.comthieme-connect.com The resulting radical intermediate is subsequently oxidized by DIH to yield the final chroman derivative in moderate to good yields. thieme-connect.comthieme-connect.com The methodology has also been successfully applied to related substrates like o-biphenyldimethylcarbinol and o-alkylbenzoic acids to produce chromans and lactones, respectively. thieme-connect.comthieme-connect.com
DIH serves as an efficient oxidizing agent for the synthesis of 2-substituted-2-oxazolines from aldehydes. organic-chemistry.orgthieme-connect.com This transformation involves the reaction of various aromatic or aliphatic aldehydes with 2-aminoethanol in the presence of DIH. thieme-connect.comorganic-chemistry.org The reaction conditions are generally mild, often carried out in tert-butyl alcohol. organic-chemistry.orgthieme-connect.com The addition of a base, such as potassium carbonate, has been shown to significantly improve the yields, particularly for aliphatic aldehydes, by neutralizing the HI byproduct. organic-chemistry.org
DIH has demonstrated superior reactivity compared to other oxidants like molecular iodine and N-iodosuccinimide (NIS) for this conversion. organic-chemistry.orgthieme-connect.com The method is also applicable to the synthesis of chiral bis-2-oxazolines, which are valuable as ligands in asymmetric synthesis, by using chiral amino alcohols like (R)-(-)-2-phenylglycinol. thieme-connect.comorganic-chemistry.org
Table 4: Synthesis of 2-Oxazolines from Aldehydes using DIH
| Aldehyde | Amino Alcohol | Product | Yield (%) | Reference |
|---|---|---|---|---|
| p-Tolualdehyde | 2-Aminoethanol | 2-(p-Tolyl)-4,5-dihydrooxazole | 98% | thieme-connect.com |
| Benzaldehyde | 2-Aminoethanol | 2-Phenyl-4,5-dihydrooxazole | 95% | thieme-connect.com |
| Dodecanal | 2-Aminoethanol | 2-Undecyl-4,5-dihydrooxazole | 65% | thieme-connect.com |
Advanced Research and Future Perspectives on 1,3 Diiodo 5,5 Dimethylhydantoin Chemistry
Computational Studies on Electrophilic Species and Reaction Energetics
The reactivity of 1,3-Diiodo-5,5-dimethylhydantoin is profoundly influenced by the reaction medium, a phenomenon that has been elucidated through computational and quantum-chemical methods. researchgate.netresearchgate.net In neutral organic solvents, DIH effectively iodinates electron-rich aromatic compounds such as alkylbenzenes, phenyl ethers, and aromatic amines. researchgate.net However, its reactivity can be dramatically enhanced in acidic media. researchgate.net
Quantum-chemical studies have been employed to estimate the electrophilic reactivity of various iodinating agents. researchgate.net When DIH is dissolved in strong acids like sulfuric acid, it generates a "superelectrophilic" iodine species. researchgate.net This highly reactive intermediate is capable of iodinating even electron-deficient aromatic systems at temperatures between 0 and 20°C, producing the corresponding iodo derivatives in good yields. researchgate.net For instance, the reaction of nitrobenzene (B124822) with N-iodo reagents in trifluoromethanesulfonic acid occurs in under a minute, yielding m-iodonitrobenzene in high percentages (79–85%). researchgate.net Computational analysis helps in understanding the structure of these potent electrophilic iodine species generated in situ. researchgate.net
The following table presents data on the iodination of deactivated aromatic compounds using DIH in a highly acidic medium, demonstrating the formation of these powerful electrophilic species.
Table 1: Iodination of Deactivated Aromatic Compounds with DIH in 90% Sulfuric Acid
| Substrate | Reaction Time (min) | Product | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|
| Nitrobenzene | 15 | 3-Iodonitrobenzene | 76 | 35–36 |
Data sourced from a study on the iodination of aromatic compounds. researchgate.net
Development of Novel Catalytic Systems for this compound-Mediated Reactions
To broaden the scope and improve the efficiency of DIH-mediated reactions, recent research has focused on developing new catalytic systems. These systems often employ organocatalysts to activate DIH under mild conditions.
One notable advancement is the use of disulfide catalysts for the electrophilic iodination of electron-rich aromatic compounds. organic-chemistry.org In this system, the disulfide acts as a Lewis base, activating the DIH to facilitate the iodination in acetonitrile (B52724). This method is applicable to a wide array of substrates, including anisoles, acetanilides, and various nitrogen-containing heterocycles like imidazoles and pyrazoles. organic-chemistry.org
Another significant development is the use of thiourea-based organocatalysts. organic-chemistry.org These catalysts enable the iodination of activated aromatic compounds using DIH as the iodine source in acetonitrile. The reactions are typically highly regioselective and provide iodinated products in high yields for substrates with diverse electronic and steric properties. organic-chemistry.org
Elemental sulfur (S₈) has also been identified as an effective mediator for aromatic halogenations using DIH. organic-chemistry.org This approach has proven successful for the iodination of less-reactive aromatic compounds, such as those containing ester, cyano, and nitro substituents. organic-chemistry.org
Table 2: Overview of Novel Catalytic Systems for DIH-Mediated Iodination
| Catalyst/Mediator | Substrate Scope | Key Features |
|---|---|---|
| Disulfides | Anisoles, Acetanilides, Imidazoles, Pyrazoles | Lewis base activation of DIH; Mild reaction conditions. organic-chemistry.org |
| Thioureas | Activated Aromatic Compounds | Highly regioselective; High yields for diverse substrates. organic-chemistry.org |
| Elemental Sulfur (S₈) | Less-reactive Aromatics (e.g., nitro-substituted) | Effective for challenging substrates. organic-chemistry.org |
Exploration of New Synthetic Utilities and Methodological Advancements
The utility of this compound in organic synthesis continues to expand with the discovery of new applications and the refinement of existing methods.
A significant methodological advancement is the regio- and stereoselective iodofluorination of alkynes. organic-chemistry.org The use of DIH in conjunction with a fluoride (B91410) source, such as hydrogen fluoride-based reagents, allows for the controlled installation of both iodine and fluorine across a carbon-carbon triple bond. organic-chemistry.org This methodology has also been extended to achieve a controlled double iodofluorination of terminal alkynes. organic-chemistry.org
DIH has also been employed in the synthesis of 2-oxazolines from aromatic and aliphatic aldehydes. organic-chemistry.org This transformation is achieved by reacting the aldehyde with 2-aminoethanol in the presence of DIH, affording the corresponding oxazoline (B21484) products in good yields. organic-chemistry.org
Furthermore, DIH serves as an efficient oxidant for the conversion of primary alcohols and various amines into nitriles. researchgate.netorganic-chemistry.org This reaction is typically carried out in aqueous ammonia (B1221849), providing a direct and practical route to nitriles while maintaining the original carbon skeleton. researchgate.net Another protocol involves the use of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) along with DIH for the same transformation at room temperature. organic-chemistry.org
Other novel applications include the stereospecific iododesilylation of silylated alkenes, where DIH selectively cleaves the carbon-silicon bond to form vinyl iodides with retention of configuration, and the sulfonylamidation of alkylbenzenes at the benzylic position. researchgate.netsigmaaldrich.com
Table 3: Selected New Synthetic Applications of this compound
| Reaction Type | Substrates | Reagents/Conditions | Products |
|---|---|---|---|
| Iodofluorination | Internal & Terminal Alkynes | DIH, HF-based reagents | Iodofluoroalkenes organic-chemistry.org |
| Oxazoline Synthesis | Aromatic & Aliphatic Aldehydes | DIH, 2-Aminoethanol | 2-Aryl/Alkyl-2-oxazolines organic-chemistry.org |
| Nitrile Synthesis | Primary Alcohols, Amines | DIH, Aqueous Ammonia | Nitriles researchgate.netorganic-chemistry.org |
| Iododesilylation | Silylated Alkenes (TIPS, TBDPS, TBS) | DIH | Vinyl Iodides researchgate.net |
| Sulfonylamidation | Alkylbenzenes | DIH, p-Toluenesulfonamide (B41071), CCl₄ | α-(p-Toluenesulfonylamido)alkylbenzenes researchgate.net |
Q & A
Q. What are the primary synthetic applications of DIH in organic chemistry?
DIH is widely used as a regioselective iodinating agent for aromatic compounds and as an oxidant for converting alcohols/amines to nitriles. For aromatic iodination, DIH reacts with electron-rich or electron-deficient substrates (e.g., phenols, nitrobenzene) in sulfuric acid at room temperature, achieving high yields (70–85%) and para-selectivity in phenolic substrates . For nitrile synthesis, DIH oxidizes primary alcohols and amines (primary, secondary, tertiary) in aqueous ammonia under mild conditions (50°C, 24 hours), avoiding harsh reagents .
Q. What safety precautions are necessary when handling DIH?
DIH is a strong oxidizer (H272) and causes severe skin/eye damage (H314). Key precautions include:
Q. How is DIH synthesized on a laboratory scale?
DIH is prepared by reacting 5,5-dimethylhydantoin with iodine monochloride (ICl) in a biphasic system (water/organic solvent) under basic conditions. Oscillatory flow reactors can optimize this synthesis by maintaining a frequency of 1.6 Hz to control particle size and prevent clogging. The product is isolated via filtration and recrystallization .
Q. What analytical methods confirm DIH's structure and purity?
- Purity : Iodometric titration confirms ≥97% purity.
- Structure : NMR (¹H, ¹³C) and FT-IR validate the imidazolidinedione core and iodine substituents.
- Stability : TGA/DSC analysis determines decomposition temperature (~198°C) .
Advanced Research Questions
Q. How does DIH achieve high regioselectivity in aromatic iodination?
DIH’s regioselectivity arises from its electrophilic iodine (I⁺) generation in acidic media. In sulfuric acid, DIH dissociates to release I⁺, which preferentially attacks para positions of electron-rich aromatics (e.g., phenols) due to steric and electronic effects. Kinetic studies show that electron-donating groups enhance para-selectivity (≥90% in phenol derivatives), while nitro groups direct meta-iodination .
Q. What methodologies optimize DIH-mediated nitrile synthesis in flow reactors?
In flow systems, DIH (1.5 equiv) and NH₄OH (5 equiv) react with aldehydes at elevated temperatures (80–100°C) and residence times (30–60 min). This setup improves mixing and heat transfer, achieving nitriles in 85–95% yield. Critical parameters include:
- Solvent : Tert-butanol enhances solubility.
- Oxidant ratio : Excess DIH minimizes byproducts like hydrazines.
- Quenching : Na₂CO₃ neutralizes residual iodine post-reaction .
Q. What factors influence the para-selectivity of DIH in phenol iodination?
Para-selectivity is governed by:
- Substrate electronics : Electron-donating groups (e.g., -OH, -OCH₃) increase ring activation, favoring para attack.
- Solvent : Sulfuric acid stabilizes the iodonium ion intermediate, enhancing selectivity.
- Temperature : Room temperature minimizes thermal side reactions (e.g., di-iodination) .
Q. How to address contradictory reactivity data when using DIH with different substrates?
Contradictions arise from substrate-specific steric/electronic effects. For example:
- Nitrobenzene : Low reactivity in batch systems requires sulfuric acid as a solvent to activate DIH .
- Sterically hindered amines : Extended reaction times (48 hours) or higher DIH stoichiometry (2.0 equiv) improve nitrile yields . Systematic screening of solvents, temperatures, and additive effects (e.g., phase-transfer catalysts) can resolve discrepancies.
Data Analysis and Optimization
Q. How to analyze and resolve discrepancies in DIH reaction yields under varying conditions?
- Kinetic profiling : Monitor reaction progress via HPLC or GC-MS to identify intermediate species (e.g., iminium ions in nitrile synthesis).
- Design of Experiments (DoE) : Vary DIH stoichiometry (1.0–2.5 equiv), temperature (25–100°C), and solvent polarity to map optimal conditions.
- Cross-validation : Compare batch vs. flow reactor data to isolate mass/heat transfer limitations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
